Cas no 1891805-74-5 (2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol)

2-(2-Bromo-6-methoxyphenyl)-2-methylpropan-1-ol is a brominated aromatic compound featuring a methoxy substituent and a tertiary alcohol functional group. Its molecular structure, combining a brominated phenyl ring with a branched alkyl alcohol moiety, makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation of the aromatic system. The tertiary alcohol provides a stable yet modifiable handle for derivatization. This compound is valued for its potential in constructing complex molecular architectures, offering synthetic flexibility and utility in cross-coupling reactions, nucleophilic substitutions, and other key transformations.
2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol structure
1891805-74-5 structure
商品名:2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol
CAS番号:1891805-74-5
MF:C11H15BrO2
メガワット:259.139602899551
CID:6079506
PubChem ID:117401000

2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol
    • 1891805-74-5
    • EN300-1913591
    • インチ: 1S/C11H15BrO2/c1-11(2,7-13)10-8(12)5-4-6-9(10)14-3/h4-6,13H,7H2,1-3H3
    • InChIKey: MCNONFANGDWYMD-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1C(C)(C)CO)OC

計算された属性

  • せいみつぶんしりょう: 258.02554g/mol
  • どういたいしつりょう: 258.02554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 29.5Ų

2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1913591-0.1g
2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol
1891805-74-5
0.1g
$968.0 2023-09-17
Enamine
EN300-1913591-2.5g
2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol
1891805-74-5
2.5g
$2155.0 2023-09-17
Enamine
EN300-1913591-0.05g
2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol
1891805-74-5
0.05g
$924.0 2023-09-17
Enamine
EN300-1913591-5.0g
2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol
1891805-74-5
5g
$3189.0 2023-05-23
Enamine
EN300-1913591-10.0g
2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol
1891805-74-5
10g
$4729.0 2023-05-23
Enamine
EN300-1913591-5g
2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol
1891805-74-5
5g
$3189.0 2023-09-17
Enamine
EN300-1913591-10g
2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol
1891805-74-5
10g
$4729.0 2023-09-17
Enamine
EN300-1913591-1.0g
2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol
1891805-74-5
1g
$1100.0 2023-05-23
Enamine
EN300-1913591-1g
2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol
1891805-74-5
1g
$1100.0 2023-09-17
Enamine
EN300-1913591-0.25g
2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol
1891805-74-5
0.25g
$1012.0 2023-09-17

2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-ol 関連文献

2-(2-bromo-6-methoxyphenyl)-2-methylpropan-1-olに関する追加情報

Comprehensive Guide to 2-(2-Bromo-6-methoxyphenyl)-2-methylpropan-1-ol (CAS No. 1891805-74-5): Properties, Applications, and Market Insights

2-(2-Bromo-6-methoxyphenyl)-2-methylpropan-1-ol (CAS No. 1891805-74-5) is an organobromine compound with a unique structural framework, combining a brominated aromatic ring with a tertiary alcohol moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a synthetic intermediate. The presence of both bromo and methoxy functional groups enhances its utility in cross-coupling reactions, a topic frequently searched by chemists exploring palladium-catalyzed reactions or Suzuki-Miyaura coupling methodologies.

In recent years, the demand for halogenated intermediates like 2-(2-Bromo-6-methoxyphenyl)-2-methylpropan-1-ol has surged, driven by advancements in drug discovery and material science. Researchers often inquire about its solubility (soluble in organic solvents like DCM and THF) and stability under varying pH conditions—key factors for optimizing synthetic routes. Its melting point (typically 80–85°C) and molecular weight (257.15 g/mol) are critical data points for lab-scale applications.

The compound’s role in medicinal chemistry is particularly noteworthy. Its structural motif appears in scaffolds targeting central nervous system (CNS) disorders, a trending topic in 2024 due to rising interest in neurodegenerative disease therapies. Computational studies suggest that derivatives of 2-(2-Bromo-6-methoxyphenyl)-2-methylpropan-1-ol may exhibit blood-brain barrier permeability, a frequently searched term in neuropharmacology forums.

From an industrial perspective, this compound aligns with the green chemistry movement. Manufacturers are optimizing its synthesis to reduce heavy metal catalysts, addressing environmental concerns highlighted in searches like "sustainable bromination methods." Regulatory databases confirm its compliance with REACH and FDA guidelines for research use, though bulk handling requires standard organic lab precautions.

Market analysts note growing procurement of 1891805-74-5 by Asian CROs (Contract Research Organizations), reflecting regional expansion in generic API development. Pricing trends (approximately $120–$150/g for >98% purity) are often queried by procurement specialists. The compound’s patent landscape is another hot topic, with recent filings citing its use in kinase inhibitor syntheses—a dominant theme in oncology research.

For analytical chemists, HPLC purification protocols (e.g., C18 columns with methanol/water gradients) and NMR spectral data (characteristic peaks at δ 7.4–7.6 ppm for aromatic protons) are commonly requested details. These technical specifications are crucial for quality control, especially when the compound serves as a reference standard in method validation.

In summary, 2-(2-Bromo-6-methoxyphenyl)-2-methylpropan-1-ol exemplifies the intersection of synthetic utility and biomedical relevance. Its multifaceted applications—from small-molecule drug candidates to specialty chemicals—ensure sustained interest across academic and industrial sectors, making it a compound worth monitoring in 2024’s dynamic chemical landscape.

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